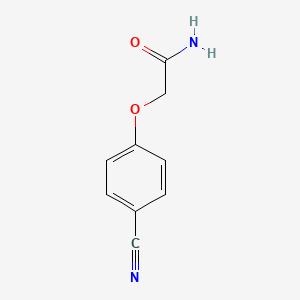![molecular formula C23H30N2O2 B2499914 4-TERT-BUTYL-N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]BENZAMID CAS No. 1797318-21-8](/img/structure/B2499914.png)
4-TERT-BUTYL-N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]BENZAMID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-TERT-BUTYL-N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]BENZAMIDE is a synthetic organic compound with the molecular formula C22H30N2O2 It is characterized by the presence of a tert-butyl group, a methoxypiperidine moiety, and a benzamide structure
Wissenschaftliche Forschungsanwendungen
4-TERT-BUTYL-N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a modulator of biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYL-N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-tert-butylbenzoyl chloride with 4-(4-methoxypiperidin-1-yl)aniline under basic conditions to form the desired benzamide compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-TERT-BUTYL-N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a strong base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-TERT-BUTYL-N-[4-(4-HYDROXYPIPERIDIN-1-YL)PHENYL]BENZAMIDE, while reduction of the benzamide moiety can yield 4-TERT-BUTYL-N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]AMINE.
Wirkmechanismus
The mechanism of action of 4-TERT-BUTYL-N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-TERT-BUTYL-N-(4-METHOXYPHENYL)BENZAMIDE
- 4-TERT-BUTYL-N-(4-METHYLPHENYL)BENZAMIDE
- 4-TERT-BUTYL-N-(4-ETHOXYPHENYL)BENZAMIDE
Uniqueness
4-TERT-BUTYL-N-[4-(4-METHOXYPIPERIDIN-1-YL)PHENYL]BENZAMIDE is unique due to the presence of the methoxypiperidine moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its binding affinity to specific targets or alter its reactivity in chemical reactions .
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-23(2,3)18-7-5-17(6-8-18)22(26)24-19-9-11-20(12-10-19)25-15-13-21(27-4)14-16-25/h5-12,21H,13-16H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKWGQRBUKMPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-CHLOROPHENOXY)-N-[6-(PYRROLIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]ACETAMIDE](/img/structure/B2499833.png)
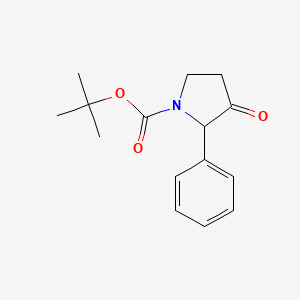
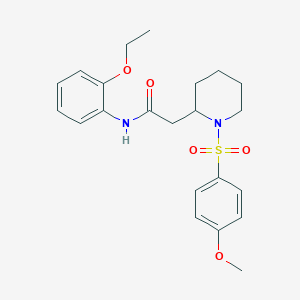
![1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-methanesulfonylpiperazine](/img/structure/B2499837.png)
![Ethyl 5-(3,4-diethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2499840.png)
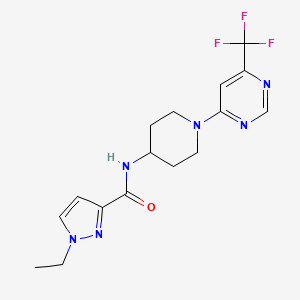
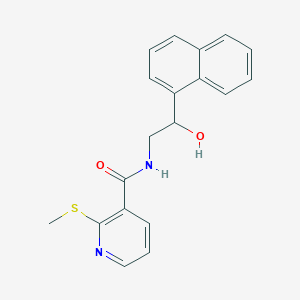
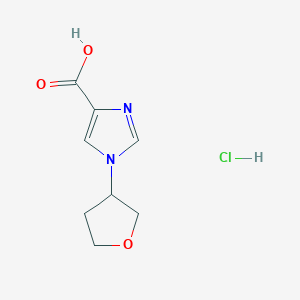


![1-(4-fluorophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}cyclopropane-1-carboxamide](/img/structure/B2499849.png)
![5-[(4-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2499850.png)
![(5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2499851.png)
